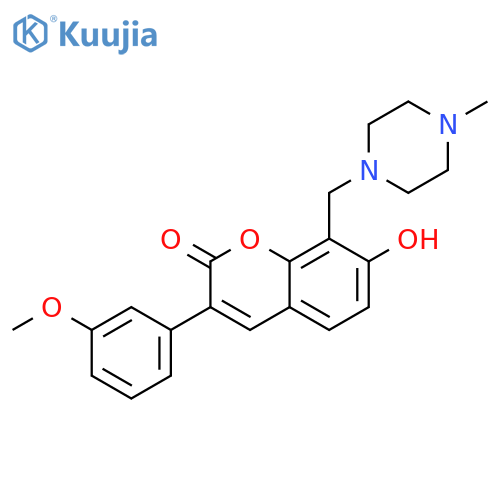Cas no 952001-16-0 (7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one)

952001-16-0 structure
商品名:7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one
CAS番号:952001-16-0
MF:C22H24N2O4
メガワット:380.436965942383
CID:5432063
7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-2-oxochromen-7-olate
- 7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one
-
- インチ: 1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-19-20(25)7-6-16-13-18(22(26)28-21(16)19)15-4-3-5-17(12-15)27-2/h3-7,12-13,25H,8-11,14H2,1-2H3
- InChIKey: GLLLPKUHFSDRCR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(CN3CCN(C)CC3)C(O)=CC=C2C=C1C1=CC=CC(OC)=C1
7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-6124-20mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 20mg |
$99.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-40mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 40mg |
$140.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-10mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 10mg |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-30mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 30mg |
$119.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-75mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 75mg |
$208.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-20μmol |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-2μmol |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-5μmol |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-2mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-6124-50mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 50mg |
$160.0 | 2023-09-11 |
7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 関連文献
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
952001-16-0 (7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one) 関連製品
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
